molecular formula C10H19ClN2O4 B3276837 1-Hexyl-3-methylimidazolium perchlorate CAS No. 648424-43-5

1-Hexyl-3-methylimidazolium perchlorate

Cat. No.: B3276837
CAS No.: 648424-43-5
M. Wt: 266.72 g/mol
InChI Key: HRDHTFKZNXXITK-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexyl-3-methylimidazolium perchlorate can be synthesized through the reaction of 1-methylimidazole with 1-chlorohexane to form 1-hexyl-3-methylimidazolium chloride. This intermediate is then reacted with perchloric acid to yield the final product . The reaction conditions typically involve:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Often performed in an organic solvent like acetonitrile.

    Purification: The product is purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are scaled up. The use of continuous flow reactors and automated systems ensures consistent quality and higher yields .

Chemical Reactions Analysis

1-Hexyl-3-methylimidazolium perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetonitrile, dichloromethane, ethanol.

Major Products Formed:

Scientific Research Applications

1-Hexyl-3-methylimidazolium perchlorate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-hexyl-3-methylimidazolium perchlorate involves its ability to stabilize transition states and intermediates in chemical reactions. The imidazolium cation interacts with various molecular targets through hydrogen bonding, π-π interactions, and electrostatic forces. These interactions facilitate the catalytic activity and enhance the efficiency of chemical processes .

Comparison with Similar Compounds

  • 1-Butyl-3-methylimidazolium chloride
  • 1-Ethyl-3-methylimidazolium chloride
  • 1-Octyl-3-methylimidazolium chloride
  • 1-Decyl-3-methylimidazolium chloride

Comparison: 1-Hexyl-3-methylimidazolium perchlorate stands out due to its optimal balance between hydrophobicity and hydrophilicity, making it suitable for a broader range of applications compared to shorter or longer alkyl chain imidazolium compounds . Its unique properties, such as higher thermal stability and better solubility in organic solvents, make it a preferred choice in many industrial and research settings.

Properties

IUPAC Name

1-hexyl-3-methylimidazol-3-ium;perchlorate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N2.ClHO4/c1-3-4-5-6-7-12-9-8-11(2)10-12;2-1(3,4)5/h8-10H,3-7H2,1-2H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDHTFKZNXXITK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=C[N+](=C1)C.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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